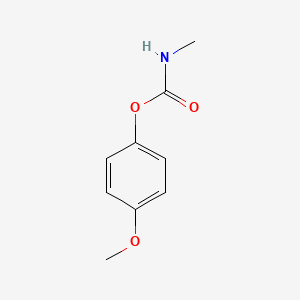
4-Methoxyphenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl methylcarbamate, also known as methyl N-(4-methoxyphenyl)carbamate, is an organic compound with the molecular formula C9H11NO3. It is a derivative of carbamic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is of interest due to its various applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl methylcarbamate can be achieved through a modified Hofmann rearrangement reaction. The procedure involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxyphenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive carbamates.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl methylcarbamate involves its interaction with specific molecular targets. As a carbamate, it can inhibit enzymes by carbamoylation of active site residues. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-Methoxyphenyl methyl(4-methylphenyl)carbamate
- Dimethoxytrityl (DMT)
- Methoxymethyl ether (MOM)
Comparison: 4-Methoxyphenyl methylcarbamate is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds like DMT and MOM, it offers different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
3938-29-2 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-7(12-2)4-6-8/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
PFPSRAGMOKCNIC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















